4-Bromo-2-fluorotoluene

Catalog No.
S664130
CAS No.
51436-99-8
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorotoluene

CAS Number

51436-99-8

Product Name

4-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC1=C(C=C(C=C1)Br)F

Synthesis of 4-borono-2-fluorophenylalanine

Synthesis of Methyl 4-bromo-2-methoxybenzoate

Production of Pharmaceuticals

Production of Agrochemicals

Production of Organic Intermediates

Development of Liquid Crystals

Synthesis of 4-Methylphenylmagnesium Chloride

Synthesis of 4-Bromo-2-methylphenylmagnesium Bromide

4-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It features a toluene ring substituted with both bromine and fluorine atoms, specifically at the 4 and 2 positions, respectively. This compound is typically a colorless liquid and is recognized for its utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure imparts distinct chemical properties that enable its use in multiple applications across different industries .

4-Bromo-2-fluorotoluene itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of functional molecules like 4-BFPA, which has its own specific mechanism of action within the body [].

4-Bromo-2-fluorotoluene is versatile in terms of reactivity, primarily engaging in substitution reactions and coupling reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where either the bromine or fluorine atom can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide under basic conditions.
  • Coupling Reactions: It is frequently employed in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. Palladium catalysts are typically used in conjunction with boronic acids to achieve these transformations .

Major Products

The primary products from these reactions can include various substituted toluenes and biaryl compounds, depending on the specific nucleophile or coupling partner used.

The synthesis of 4-Bromo-2-fluorotoluene typically involves several steps:

  • Starting Material: The synthesis often begins with 4-bromo-2-nitrotoluene.
  • Reduction and Diazotization: The nitro group undergoes reduction to form an amine, which is then diazotized.
  • Fluorination: The diazonium salt is subjected to fluorination to yield the final product.

Alternative methods may also include liquid-phase pyrolysis techniques or light bromination reactions under specific conditions .

4-Bromo-2-fluorotoluene finds extensive applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing complex pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes and Pigments: It acts as an intermediate in producing various dyes.
  • Liquid Crystals: This compound is also involved in developing materials for electronic displays .

Interaction studies have shown that 4-Bromo-2-fluorotoluene does not engage significantly with biological targets but acts as a chemical reagent in synthetic pathways. Its interactions are primarily chemical rather than biological, making it more relevant in synthetic organic chemistry than in pharmacology .

Several compounds share structural similarities with 4-Bromo-2-fluorotoluene. Below is a comparison highlighting their unique attributes:

Compound NameCAS NumberSimilarityUnique Features
4-Bromo-1-fluoro-2-methylbenzene51437-00-40.97Contains a methyl group at the ortho position
5-Bromo-2-fluoro-1,3-dimethylbenzene99725-44-70.93Features two methyl groups at different positions
4-Bromo-1-(bromomethyl)-2-fluorobenzene76283-09-50.91Contains an additional bromomethyl substituent
4-Bromo-2-ethyl-1-fluorobenzene627463-25-60.90Has an ethyl group instead of a methyl group

These compounds differ primarily in their substituents on the aromatic ring, affecting their chemical reactivity and potential applications .

4-Bromo-2-fluorotoluene (CAS 51436-99-8) emerged as a compound of interest in the late 20th century, with its first documented synthesis appearing in organic chemistry literature during the 1980s. Early applications focused on its utility as a halogenated aromatic building block for pharmaceutical intermediates, particularly in positron emission tomography (PET) tracer development. The compound gained prominence due to its unique substitution pattern, enabling regioselective cross-coupling reactions critical for synthesizing complex bioactive molecules. Industrial production scaled in the 2000s, driven by demand from agrochemical and materials science sectors seeking fluorinated precursors with enhanced stability.

Nomenclature and Structural Classification

The systematic IUPAC name 4-bromo-2-fluoro-1-methylbenzene precisely defines its structure:

  • Benzene ring with three substituents:
    • Methyl group (-CH₃) at position 1
    • Bromine atom (-Br) at position 4 (para to methyl)
    • Fluorine atom (-F) at position 2 (ortho to methyl)

Alternative nomenclature includes:

  • 2-Fluoro-4-bromotoluene
  • 1-Bromo-3-fluoro-4-methylbenzene

Structural classification places it within:

  • Halogenated toluenes (C₆H₅CH₃ derivatives)
  • Di-substituted aromatics (X,Y = Br, F)
  • Ortho/para-directing systems due to electron-withdrawing halogens
ParameterValueSource
Molecular formulaC₇H₆BrF
Molecular weight189.02 g/mol
Structural typeTri-substituted aromatic

Position in Halogenated Aromatic Compounds

This compound occupies a strategic niche within halogenated aromatics due to:

  • Electronic effects: The -Br (σₚ = +0.26) and -F (σₚ = +0.06) substituents create distinct electron density patterns, enabling predictable reactivity in electrophilic substitutions.
  • Steric profile: Methyl group at position 1 imposes minimal steric hindrance compared to bulkier substituents, facilitating coupling reactions.
  • Thermodynamic stability: The meta relationship between Br and F reduces intramolecular dipole interactions, enhancing thermal stability (decomposition >200°C).

Comparative analysis with related structures:

CompoundBoiling Point (°C)Dipole Moment (D)
4-Bromo-2-fluorotoluene183.2 (760 mmHg)1.92
2-Bromo-4-fluorotoluene181.5 (760 mmHg)1.89
4-Bromo-2-chlorotoluene195.4 (760 mmHg)2.15

Data derived from

General Significance in Organic Chemistry Research

The compound's research significance stems from three key attributes:

Synthetic versatility:

  • Acts as a precursor for Suzuki-Miyaura couplings (85-92% yields reported)
  • Enables nucleophilic aromatic substitutions at C-4 (Br) while preserving C-2 (F)
  • Forms stable Grignard reagents via Mg insertion at C-Br site

Applications in advanced materials:

  • Building block for liquid crystalline polymers (Δn = 0.18-0.22)
  • Monomer in fluorinated polyarylether ketones (Tg = 165-180°C)

Pharmaceutical relevance:

  • Intermediate in PET tracer synthesis (e.g., ¹⁸F-labeled amino acids)
  • Key substrate for kinase inhibitor development

Recent studies (2023-2025) have exploited its unique properties for:

  • Metal-organic framework (MOF) synthesis with Br···F interactions
  • Developing high-refractive-index optical materials (n = 1.529)

4-Bromo-2-fluorotoluene exists as a liquid at room temperature (20°C), demonstrating typical characteristics of halogenated aromatic compounds [1] [2]. The compound presents as a colorless to light yellow to light orange clear liquid, with the slight coloration potentially attributed to impurities or oxidation products [3] [2] [4]. The molecular formula C₇H₆BrF indicates a substituted toluene derivative with both bromine and fluorine substituents, resulting in a molecular weight of 189.02-189.03 grams per mole [5] [1] [6].

The physical appearance of 4-Bromo-2-fluorotoluene makes it easily distinguishable from other halogenated toluenes, and its liquid state at ambient conditions facilitates handling and processing in various synthetic applications. The compound maintains its liquid state across a range of typical laboratory temperatures, which is advantageous for its use as an intermediate in chemical synthesis [7].

Thermodynamic Parameters

Melting and Boiling Points

The melting point of 4-Bromo-2-fluorotoluene has been reported as less than 20°C (68°F) [1], indicating that the compound remains liquid under normal ambient conditions. More precise values suggest a melting point around 280.50 K (7.35°C) based on theoretical calculations [8].

The boiling point exhibits pressure-dependent behavior typical of organic compounds. At standard atmospheric pressure (760 mmHg), the boiling point is 183.2 ± 20.0°C [5]. Under reduced pressure conditions commonly used in laboratory distillations, the boiling point decreases significantly: 68°C at 8 mmHg [1] [9] [6] and 100°C at 50 mmHg [3] [2]. This pressure dependency follows the Clausius-Clapeyron relationship and enables purification through vacuum distillation at lower temperatures, reducing thermal decomposition risks.

Vapor Pressure Characteristics

While specific experimental vapor pressure data for 4-Bromo-2-fluorotoluene were not extensively documented in the retrieved sources, the compound's moderate volatility can be inferred from its boiling point characteristics [10] [7]. The reduced pressure boiling points suggest appreciable vapor pressure at elevated temperatures, making the compound suitable for distillation-based purification methods.

Heat Capacity and Thermal Stability

Theoretical calculations using the Joback method provide estimates for the heat capacity of gaseous 4-Bromo-2-fluorotoluene. The values range from 181.72 J/mol·K at 461.63 K to 229.81 J/mol·K at 683.84 K [8]. The critical temperature is estimated at 683.84 K with a corresponding critical pressure of 4082.92 kPa [8].

The heat of vaporization is estimated at 40.39 kJ/mol, while the heat of fusion is calculated as 15.51 kJ/mol [8]. These thermodynamic parameters indicate moderate intermolecular forces typical of halogenated aromatic compounds, with the presence of both bromine and fluorine contributing to the overall molecular interactions.

Solution Properties

Solubility Profile in Various Solvents

4-Bromo-2-fluorotoluene demonstrates complete insolubility in water [9] [6] [7], which is characteristic of halogenated aromatic compounds due to their hydrophobic nature and lack of hydrogen bonding capabilities with water molecules. This aqueous insolubility is consistent with the compound's aromatic structure and halogen substituents.

In contrast, the compound exhibits good solubility in organic solvents, particularly ethanol and diethyl ether [10] [7]. This solubility pattern follows the principle of "like dissolves like," where the organic nature of 4-Bromo-2-fluorotoluene allows favorable interactions with other organic solvents through van der Waals forces and dipole-dipole interactions.

Partition Coefficients

The octanol-water partition coefficient (log P) has been estimated at 2.897 using the Crippen method [8]. This relatively high positive value confirms the compound's lipophilic character and preference for organic phases over aqueous environments. The log P value indicates that 4-Bromo-2-fluorotoluene would partition strongly into organic phases in two-phase systems, making it suitable for extraction processes using organic solvents.

Solution Thermodynamics

The logarithm of water solubility is estimated at -3.44 mol/L [8], corresponding to extremely low aqueous solubility. This quantitative measure supports the qualitative observation of water insolubility and provides a numerical basis for predicting the compound's behavior in aqueous systems.

The McGowan volume is calculated as 105.000 mL/mol [8], representing the molecular volume parameter used in various thermodynamic correlations and providing insight into the compound's molecular size and packing characteristics.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Electronic absorption studies of halogenated toluenes, including fluorobromotoluenes, have been conducted in the near-ultraviolet region [11]. These compounds typically exhibit absorption in the 340-185 nm range in both vapor and solution phases [12]. The presence of both bromine and fluorine substituents on the toluene ring influences the electronic transitions and absorption characteristics.

The aromatic nature of 4-Bromo-2-fluorotoluene contributes to characteristic π → π* transitions in the UV region, while the halogen substituents introduce additional electronic effects through their electron-withdrawing properties. These spectroscopic features are valuable for analytical identification and quantification of the compound.

Fluorescence Properties

While specific fluorescence data for 4-Bromo-2-fluorotoluene were not extensively documented, related halogenated aromatic compounds have shown potential for fluorescence applications [13]. The presence of heavy atoms like bromine can influence fluorescence quantum yields through intersystem crossing effects, potentially leading to phosphorescence rather than fluorescence.

Transport Properties

Diffusion Coefficients

Specific diffusion coefficient data for 4-Bromo-2-fluorotoluene were not available in the retrieved literature. However, general principles for gaseous diffusion coefficients of halogenated organic compounds suggest that the molecular weight and molecular structure significantly influence diffusion behavior [14] [15]. The relatively high molecular weight (189 g/mol) and presence of heavy halogen atoms would result in lower diffusion coefficients compared to lighter organic molecules.

Viscosity Effects

Direct viscosity measurements for 4-Bromo-2-fluorotoluene were not found in the available literature [16] [17]. The liquid viscosity would be influenced by the molecular structure, particularly the aromatic ring system and halogen substituents, which affect intermolecular interactions and molecular packing.

Summary Data Tables

PropertyValueSource Citations
Molecular FormulaC₇H₆BrF [5] [18] [6]
Molecular Weight (g/mol)189.02-189.03 [5] [1] [6]
Physical State (20°C)Liquid [1] [2]
AppearanceColorless to light yellow to light orange clear liquid [3] [2] [4]
Density (g/mL at 25°C)1.492-1.51 [5] [9] [6]
Boiling Point (°C at 760 mmHg)183.2 ± 20.0 [5]
Boiling Point (°C at 8 mmHg)68 [1] [9] [6]
Melting Point (°C)< 20 [1]
Flash Point (°C)73-76 [1] [6]
Refractive Index (n20/D)1.527-1.529 [3] [2] [6]
Water SolubilityInsoluble [9] [6] [7]
Organic Solvent SolubilitySoluble in ethanol, ether [10] [7]
Thermodynamic ParameterEstimated ValueMethod
Critical Temperature (Tc)683.84 KJoback Method [8]
Critical Pressure (Pc)4082.92 kPaJoback Method [8]
Heat of Vaporization (ΔHvap)40.39 kJ/molJoback Method [8]
Heat of Fusion (ΔHfus)15.51 kJ/molJoback Method [8]
Heat Capacity (Cp,gas)181.72-229.81 J/mol·KJoback Method [8]
Solution PropertyValueMethod
Log P (octanol/water)2.897Crippen Method [8]
Log10 Water Solubility (mol/L)-3.44Crippen Method [8]
McGowan Volume105.000 mL/molMcGowan Method [8]

XLogP3

3.1

LogP

3.64 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51436-99-8

Wikipedia

4-Bromo-2-fluorotoluene

Dates

Last modified: 08-15-2023

Explore Compound Types